N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide
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Description
“N-(2,3,4,4a,9,9a-hexahydro-1H-carbazol-7-yl)-4-methoxybenzenecarboxamide” is a chemical compound with the CAS No. 478259-89-1 . It has a molecular weight of 322.41 and its molecular formula is C20H22N2O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point and storage conditions, are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization of Light Emitting Polyimides
A study by Iqbal et al. (2016) focused on synthesizing novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units for potential use as hole transporting materials in organic light emitting diodes (OLEDs). These polyimides exhibit high thermal stability, blue light emission, and stable electrochemical properties, indicating their suitability for application in OLED technology (Iqbal et al., 2016).
Development of Selective Histone Deacetylase Inhibitors
Lee et al. (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids as selective inhibitors of histone deacetylase 6 (HDAC6), showing potential for treating Alzheimer's disease. These compounds demonstrated significant neuroprotective activity and the ability to cross the blood-brain barrier, making them promising candidates for further development (Lee et al., 2018).
Enhancement of Electrochromic Performance in Polyamides
Research by Wang and Hsiao (2014) involved the synthesis of aromatic polyamides with carbazole units, enhancing their redox stability and electrochromic performance. These materials exhibited strong color changes upon oxidation, suggesting their potential in developing advanced electrochromic devices (Wang & Hsiao, 2014).
Photocatalytic Transformations with Carbazole Derivatives
Shang et al. (2019) highlighted the application of carbazole derivatives in photocatalytic transformations, showcasing the organophotocatalytic capabilities of these compounds for various organic reactions. This research underscores the importance of carbazole-based photocatalysts in facilitating metal-free organic synthesis (Shang et al., 2019).
Properties
IUPAC Name |
N-(5,6,7,8,8a,9-hexahydro-4bH-carbazol-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-15-9-6-13(7-10-15)20(23)21-14-8-11-17-16-4-2-3-5-18(16)22-19(17)12-14/h6-12,16,18,22H,2-5H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDJUXTWZRBICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4CCCCC4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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